![molecular formula C20H25N5O4 B2542959 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-58-9](/img/structure/B2542959.png)
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide
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Overview
Description
Scientific Research Applications
Nitrogen-containing heteroarene units are frequently found in natural products and biologically active synthetic compounds. These structures are important due to their stability and ability to form hydrogen bonds with “privileged structures.” Triazole derivatives, in particular, exhibit diverse biological effects because of their structural characteristics, which facilitate binding to target molecules .
Bioactivity and Medicinal Applications
a. NF-κB Inhibition: The compound has potential as an NF-κB inhibitor, which could be valuable in anticancer drug research . NF-κB plays a crucial role in regulating immune responses and inflammation, making it an attractive target for therapeutic intervention.
b. Retinoid Nuclear Modulation: Retinoid nuclear modulators are essential agents for treating metabolic and immunological diseases. The compound may exhibit retinoid-like effects, impacting gene expression and cellular processes .
c. Anti-Inflammatory Properties: Lipopolysaccharide (LPS)-induced inflammatory mediators derived from microglial activation play a crucial role in various brain disorders. Compounds like N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide could potentially mitigate neuroinflammation .
Synthetic Applications
a. Green Metrics: The compound’s synthesis involves good green metrics. Notably, the preparation of chalcone and the triazole Michael addition to chalcone both exhibit environmentally friendly characteristics .
b. Aza-Michael Reaction: The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. These intermediates serve as valuable precursors for bioactive compounds .
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Further studies could explore its effects on cancer cell lines .
Mechanism of Action
Target of action
Compounds with a 1,2,4-triazolo[4,3-b]pyridazine core have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide” could be one or more enzymes or receptors involved in these biological processes.
Mode of action
Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics .
Result of action
Similar compounds have been found to have effects such as upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic proteins .
properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-20(2,3)19(26)21-10-11-29-17-9-8-16-22-23-18(25(16)24-17)13-6-7-14(27-4)15(12-13)28-5/h6-9,12H,10-11H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBRKYKNFXJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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